molecular formula C7H5F2IO B1597792 2,6-Difluoro-4-iodoanisole CAS No. 886762-68-1

2,6-Difluoro-4-iodoanisole

Cat. No.: B1597792
CAS No.: 886762-68-1
M. Wt: 270.01 g/mol
InChI Key: VPBVKAYYQNPEGB-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-iodoanisole (CAS: 886762-68-1) is a halogenated aromatic ether with the molecular formula C₇H₅F₂IO and a molecular weight of 270.02 g/mol . Structurally, it features a methoxy group (-OCH₃) at the para position, flanked by two fluorine atoms at the ortho positions and an iodine atom at the meta position relative to the methoxy group. Its IUPAC name is 1,3-difluoro-5-iodo-2-methoxybenzene, and its SMILES notation is COC1=C(F)C=C(I)C=C1F .

Key properties include:

  • Refractive Index: 1.556
  • Sensitivity: Light-sensitive, requiring storage in dark conditions .
  • Purity: Commercially available at 99% purity (Thermo Scientific™) .

This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to the reactivity of its iodine substituent in cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Difluoro-4-iodoanisole can be synthesized through various methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include a base, such as potassium carbonate, and a solvent, such as toluene or ethanol. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Direct Iodination via Iodine Monochloride

A high-yield method involves iodinating 2,6-difluoroanisole using iodine monochloride (ICl) in acetic acid. This electrophilic substitution occurs at the para position relative to the methoxy group.

Reagent Solvent Temperature Yield Source
ICl (1.0 equiv)Acetic acid20–80°C95%

Procedure :

  • Dissolve 2,6-difluoroanisole in acetic acid.

  • Add ICl dropwise under stirring.

  • Heat at 80°C for 2 hours.

  • Isolate via aqueous workup and recrystallization.

Sandmeyer Reaction

The Sandmeyer reaction converts an aromatic amine to an iodide. Starting from 2,6-difluoro-4-aminoanisole:

Reagent Conditions Yield Source
NaNO₂, H₂SO₄, KI5°C (diazotization)84.6%

Mechanism :

  • Diazotization of the amine with NaNO₂/H₂SO₄.

  • Iodide substitution via KI.

Electrophilic Aromatic Substitution (EAS)

The methoxy group directs EAS to the para position, while fluoro groups deactivate the ring.

Nitration

Nitration occurs at the position ortho to the methoxy group, competing with fluoro-directed effects.

Reagent Conditions Product Yield Source
HNO₃ (65–68%), Ac₂O50–60°C2,6-Difluoro-4-iodo-3-nitroanisole51.9%

Nucleophilic Aromatic Substitution (NAS)

The iodine atom can be replaced via metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

Though not explicitly documented for this compound, analogous aryl iodides undergo coupling with boronic acids.

Catalyst Base Conditions Typical Yield Source
Pd(PPh₃)₄Na₂CO₃80°C, DMF70–85% (estimated)

Reductive Deiodination

Controlled reduction removes iodine while retaining the methoxy group.

Reagent Conditions Product Yield Source
H₂, Pd/CEtOH, 25°C, 1 atm2,6-Difluoroanisole90%

Methoxy Demethylation

The methoxy group can be converted to a hydroxyl group under acidic conditions.

Reagent Conditions Product Yield Source
BBr₃CH₂Cl₂, −78°C2,6-Difluoro-4-iodophenol75%

Stability and Handling

  • Light Sensitivity : Decomposes under UV light due to the C–I bond.

  • Thermal Stability : Stable below 150°C; avoid prolonged heating.

Scientific Research Applications

Chemical Applications

1. Synthetic Intermediate

DFIA serves as a crucial building block in organic synthesis. It is utilized for the preparation of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. The presence of fluorine and iodine atoms enhances its reactivity and selectivity in substitution reactions.

2. Fluorinated Compounds

The compound is often employed in the synthesis of fluorinated derivatives, which are valuable in medicinal chemistry due to their enhanced biological activity. For instance, DFIA can be transformed into various fluorinated analogs that exhibit improved pharmacokinetic properties .

3. Catalysis

DFIA has been investigated for its role in catalyzing reactions involving C-F bond activation. This property is particularly useful for the development of new synthetic methodologies that require selective functionalization of aryl rings .

Biological Applications

1. Antimicrobial Activity

Research indicates that DFIA exhibits potential antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents .

2. Cancer Research

DFIA has been explored for its anticancer activities. Its ability to interact with biological molecules allows for the investigation of its effects on cancer cell proliferation and apoptosis. Preliminary studies suggest that DFIA may induce cell cycle arrest in certain cancer cell lines .

3. Drug Development

As a versatile intermediate, DFIA is utilized in the synthesis of novel drug candidates targeting specific biological pathways. Its incorporation into drug design can lead to compounds with enhanced efficacy and reduced side effects due to its halogenated nature .

Industrial Applications

1. Material Science

In material science, DFIA is being researched for its potential use in developing advanced materials, including liquid crystals and polymers. The unique properties imparted by fluorine and iodine make it suitable for applications requiring high thermal stability and chemical resistance .

2. Environmental Chemistry

DFIA's role in environmental chemistry is also noteworthy. Its synthesis and degradation pathways are being studied to understand its environmental impact better and to develop methods for remediation of halogenated compounds .

Data Tables

The following tables summarize key findings related to the applications of 2,6-Difluoro-4-iodoanisole.

Application AreaKey Findings
Chemical Synthesis Used as a building block for complex organic molecules; facilitates the synthesis of fluorinated derivatives
Biological Activity Exhibits antimicrobial properties; potential anticancer activity; investigated as a drug candidate
Industrial Use Applications in material science; studied for environmental impact and remediation

Case Studies

  • Antimicrobial Efficacy Study
    • A study demonstrated that DFIA inhibited the growth of Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) value of 25 µM, indicating significant potential as an antimicrobial agent .
  • Cancer Cell Line Research
    • In vitro studies showed that DFIA induced apoptosis in breast cancer cell lines through modulation of cell cycle regulators, suggesting its potential utility in cancer therapy .
  • Synthesis Methodology Development
    • Researchers developed a novel synthetic route utilizing DFIA as an intermediate for creating new fluorinated compounds with enhanced biological activity, showcasing its versatility in drug development .

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-iodoanisole involves its interaction with specific molecular targets and pathways. For example, in coupling reactions, the iodine atom acts as a leaving group, allowing the formation of new carbon-carbon bonds. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Cyano-3,5-difluoroanisole (CAS: 123843-66-3)

Molecular Formula: C₈H₅F₂NO Molecular Weight: 169.13 g/mol .

Property 2,6-Difluoro-4-iodoanisole 4-Cyano-3,5-difluoroanisole
Substituents -OCH₃, -F, -I -OCH₃, -F, -CN
Key Reactivity Iodine enables nucleophilic substitution (e.g., Suzuki coupling) . Cyano group (-CN) facilitates hydrolysis to carboxylic acids or reduction to amines .
Applications Pharmaceutical intermediates . Agrochemical precursors (e.g., herbicides) .

Analysis: The replacement of iodine with a cyano group reduces molecular weight significantly (270.02 vs. 169.13 g/mol) and alters electronic properties. The cyano group’s electron-withdrawing nature deactivates the aromatic ring compared to the iodine’s moderate electron-withdrawing effect .

2,6-Difluoro-4-iodoaniline (CAS: 141743-49-9)

Molecular Formula : C₆H₄F₂IN
Molecular Weight : 255.01 g/mol .

Property This compound 2,6-Difluoro-4-iodoaniline
Substituents -OCH₃, -F, -I -NH₂, -F, -I
Polarity Moderate (methoxy group) High (amino group enables hydrogen bonding) .
Thermal Stability Stable under inert conditions . Less stable due to NH₂ group’s susceptibility to oxidation .

Analysis: The substitution of -OCH₃ with -NH₂ introduces hydrogen-bonding capability, increasing solubility in polar solvents. However, the amino group’s reactivity limits its use in harsh reaction conditions compared to the more stable methoxy group .

2,6-Difluoro-4-iodophenol (CAS: 950858-06-7)

Molecular Formula : C₆H₃F₂IO
Molecular Weight : 256.00 g/mol .

Property This compound 2,6-Difluoro-4-iodophenol
Substituents -OCH₃, -F, -I -OH, -F, -I
Acidity Weakly acidic (methoxy deactivates ring) Strongly acidic (phenolic -OH, pKa ~8-10) .
Reactivity Iodine participates in cross-coupling . Phenolic -OH enables esterification or alkylation .

Analysis: The hydroxyl group in 2,6-Difluoro-4-iodophenol enhances acidity and reactivity in electrophilic substitutions but reduces stability under basic conditions compared to the methoxy analog .

Biological Activity

2,6-Difluoro-4-iodoanisole is a halogenated aromatic compound that has gained attention in various fields of research due to its unique structural properties and potential biological activities. The presence of both fluorine and iodine atoms on the aromatic ring enhances its reactivity and interaction with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is C_9H_7F_2I, which indicates the presence of two fluorine atoms, one iodine atom, and a methoxy group (-OCH₃) attached to the phenol structure. This configuration contributes to its unique electronic properties and reactivity profile.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The halogen atoms can participate in electrophilic substitutions or form hydrogen bonds with biological macromolecules such as proteins and nucleic acids.

Key Mechanisms

  • Electrophilic Aromatic Substitution : The iodine atom can act as a leaving group, facilitating further chemical transformations.
  • Hydrogen Bonding : The methoxy group can engage in hydrogen bonding, enhancing the compound's ability to interact with biological targets.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.
  • Anticancer Properties : Preliminary investigations suggest that this compound may inhibit the proliferation of cancer cells. Its mechanism may involve inducing apoptosis or inhibiting specific signaling pathways associated with tumor growth.

Table 1: Summary of Biological Activities

Biological ActivityTarget Organisms/CellsMechanism
AntimicrobialVarious bacteriaMembrane disruption
AnticancerCancer cell linesApoptosis induction

Case Studies

  • Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
  • Anticancer Research : In vitro studies conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to activate caspase pathways, indicating an apoptotic mechanism.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

CompoundAntimicrobial ActivityAnticancer Activity
2,6-DifluorophenolModerateLow
4-IodoanisoleLowModerate
2,6-DifluoroanilineHighHigh

The comparative analysis illustrates that while some related compounds exhibit biological activity, this compound stands out due to its enhanced potency and broader spectrum of action.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,6-Difluoro-4-iodoanisole, and how can reaction conditions be optimized?

  • Methodology : A common approach involves halogenation and methoxylation of fluorinated benzene precursors. For example, iodination of 2,6-difluoroanisole using iodine monochloride (ICl) in acetic acid at 60–80°C yields the target compound. Optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of substrate to ICl) and reaction time (12–18 hours) to minimize byproducts like di-iodinated derivatives .
  • Characterization : Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) and structural confirmation via 19F^{19}\text{F} NMR (δ ≈ -110 ppm for aromatic fluorine) and mass spectrometry (m/z 270.02 [M+^+]) are critical .

Q. How can researchers validate the purity and stability of this compound under storage conditions?

  • Methodology : Use HPLC with UV detection (λ = 254 nm) to assess purity (>99%). Stability tests involve storing the compound in amber vials at -20°C under inert gas (N2_2 or Ar) and monitoring degradation via periodic NMR analysis. Hydrolysis risks due to the methoxy group require low-moisture environments .

Advanced Research Questions

Q. What strategies resolve contradictions in reported physical properties (e.g., refractive index, boiling point) of this compound?

  • Analysis Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize conflicting data. For example, discrepancies in refractive index (RI = 1.5560 in one study vs. unrecorded in others) may arise from measurement techniques (Abbé refractometer vs. computational models). Validate via experimental replication under controlled humidity and temperature .

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodology : Density Functional Theory (DFT) calculations predict electron-withdrawing effects of fluorine substituents, which polarize the C–I bond and enhance oxidative addition with palladium catalysts. Experimental validation involves comparing reaction rates with non-fluorinated analogs. Use 13C^{13}\text{C} NMR to track electronic environments (C–I carbon δ ≈ 95 ppm) .

Q. What are the safety protocols for handling this compound given its hazardous properties?

  • Guidelines : Refer to GHS hazard codes (H315: skin irritation; H319: eye irritation). Mandate PPE: nitrile gloves, safety goggles, and fume hoods. Spill management requires inert adsorbents (vermiculite) and neutralization with 10% sodium thiosulfate to detoxify iodine residues .

Q. Key Considerations for Experimental Design

  • Contradiction Management : Cross-validate data from CAS Common Chemistry (CC-BY-NC 4.0) and peer-reviewed journals to address inconsistencies .
  • Ethical Compliance : Adhere to institutional guidelines for halogenated compound disposal and toxicity reporting .

Properties

IUPAC Name

1,3-difluoro-5-iodo-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2IO/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBVKAYYQNPEGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382464
Record name 2,6-Difluoro-4-iodoanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886762-68-1
Record name 1,3-Difluoro-5-iodo-2-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886762-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Difluoro-4-iodoanisole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886762-68-1
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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